This compound belongs to the class of trifluoromethylated ketones, which are known for their diverse applications in medicinal chemistry and materials science. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical development.
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with trifluoroacetaldehyde. This reaction is usually catalyzed by Lewis acids such as aluminum chloride under controlled temperature and pressure conditions to optimize yield and purity.
The molecular structure of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone features a central carbon atom bonded to three fluorine atoms (trifluoromethyl group) and a phenyl ring substituted with both a fluorine atom and a methoxy group.
COC1=C(C=C(C=C1)F)C(C(F)(F)F)=O
The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its reactivity in various chemical reactions.
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes several types of chemical reactions:
The mechanism of action for 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.
The fluoro-methoxyphenyl group contributes to binding affinity and specificity towards biological targets. This interaction can influence metabolic pathways and enzyme activities relevant in pharmacological studies .
The applications of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone span various fields:
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone serves as a critical synthetic intermediate for 5-HT₃ receptor antagonists used in irritable bowel syndrome (IBS). Its trifluoromethyl ketone moiety enables efficient construction of tricyclic heterocycles that act as high-affinity serotonin receptor binders. The electron-withdrawing properties of the trifluoromethyl group enhance the reactivity of adjacent carbonyl carbon in nucleophilic addition-cyclization reactions, forming pyrroloquinoline cores essential for 5-HT₃ antagonism [3]. This structural motif modulates ion channel function in enteric neurons, reducing visceral hypersensitivity and abnormal gut motility in IBS [6].
The compound facilitates synthesis of telotristat ethyl analogs for carcinoid syndrome by enabling selective fluorine-directed ortho-lithiation. This allows introduction of tryptophan-mimetic side chains that inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. Molecular docking studies confirm that derivatives from this ketone block the TPH active site with >50-fold selectivity over phenylalanine hydroxylase, suppressing systemic serotonin overproduction in metastatic neuroendocrine tumors [3] [6].
Table 1: Pharmaceutical Intermediates Derived from 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone
Target Pathology | Key Derivative | Biological Target | Synthetic Role |
---|---|---|---|
Irritable Bowel Syndrome | Pyrroloquinoline scaffold | 5-HT₃ receptor | Cyclization substrate |
Carcinoid Syndrome | Telotristat analogs | Tryptophan hydroxylase | Fluorine-directed coupling site |
The ketone undergoes Knoevenagel condensations with thiobarbituric acid to yield fluorinated pyrimidine derivatives exhibiting VEGFR2 kinase inhibition (IC₅₀ = 1.83–4.24 µM). X-ray crystallography confirms that these derivatives maintain critical hydrogen bonds with Cys919 in the kinase hinge region, while the 5-fluoro-2-methoxy phenyl group occupies the hydrophobic back pocket. This enhances anti-angiogenic activity in hepatocellular carcinoma models, with in ovo CAM assays showing 60–75% microvessel reduction at 10 µM concentrations [3] [6].
Reaction with 4-(trifluoromethyl)pyridin-2-amine produces enone-bridged trifluoromethylated compounds that modulate TRPV1 receptors. Electrophysiological studies reveal these derivatives desensitize capsaicin-activated ion channels (EC₅₀ = 0.8 µM) by stabilizing the inactive state through:
Table 2: Bioactive Derivatives and Their Therapeutic Applications
Chemical Class | Core Structure | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Quinazoline-thiazole hybrid | SA01-SA07 series | VEGFR2 kinase inhibition | 1.83–4.24 µM [6] |
Trifluoromethyl enone | Pyridine-enone conjugate | TRPV1 channel desensitization | 0.8 µM [5] |
Table 3: Physicochemical Properties of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanone
Property | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₉H₆F₄O₂ | HRMS | Confirms structural integrity |
Molecular Weight | 222.14 g/mol | - | Impacts pharmacokinetics |
LogP | 2.58 | Computational | Optimal membrane permeability |
SMILES | COC₁=C(F)C=CC(=C₁)C(=O)C(F)(F)F | - | Describes atomic connectivity |
Illustration 1: Structural Evolution in Bioactive Molecule Synthesis
Base Ketone: O ║ Trifluoroacetophenone─OCH₃ | F ↓ Nucleophilic substitution VEGFR2 Inhibitor (SA05): Quinazoline─NH─N=CH─Thiazole | OCH₃ (from ketone)
The strategic placement of fluorine atoms (ortho-fluoro for directing metalation, meta-fluoro for metabolic stability) combined with the methoxy group’s conformational control enables precise three-dimensional positioning in biological complexes. This explains its recurrent use in kinase inhibitor scaffolds where steric orientation determines target selectivity [6] [8]. Current research explores its incorporation into proteolysis-targeting chimeras (PROTACs) for IRAK4 degradation, leveraging the trifluoromethyl group as a hydrophobic tag to enhance E3 ligase binding [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: